molecular formula C19H22ClN5 B8533620 1-[4-(4-Chlorobenzyl)-1-(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)piperidin-4-Yl]methanamine CAS No. 885499-63-8

1-[4-(4-Chlorobenzyl)-1-(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)piperidin-4-Yl]methanamine

Cat. No. B8533620
Key on ui cas rn: 885499-63-8
M. Wt: 355.9 g/mol
InChI Key: KCWPSUKJCKZEAO-UHFFFAOYSA-N
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Patent
US08546407B2

Procedure details

A solution of C-[4-(4-chlorobenzyl)piperidin-4-yl]methyl amine hydrochloride (0.063 g, 0.2016 mmol), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (0.031 g, 0.2016 mmol) and triethylamine (0.140 ml, 1.0079 mmol) in n-butanol (2.0 ml) was heated to 100° C. for 24 hours. Concentration and purification by SCX-2 Isolute column (2 g), eluting with 1M NH3/MeOH, followed by silica column chromatography (15% methanol in DCM) gave a white solid (0.040 g, 56%). LC-MS (LCT2) m/z 356 [M+H+], Rt 2.97 min.
Name
C-[4-(4-chlorobenzyl)piperidin-4-yl]methyl amine hydrochloride
Quantity
0.063 g
Type
reactant
Reaction Step One
Quantity
0.031 g
Type
reactant
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Yield
56%

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:17]=[CH:16][C:6]([CH2:7][C:8]2([CH2:14][NH2:15])[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[CH:5][CH:4]=1.Cl[C:19]1[C:20]2[CH:27]=[CH:26][NH:25][C:21]=2[N:22]=[CH:23][N:24]=1.C(N(CC)CC)C>C(O)CCC>[Cl:2][C:3]1[CH:17]=[CH:16][C:6]([CH2:7][C:8]2([CH2:14][NH2:15])[CH2:13][CH2:12][N:11]([C:19]3[C:20]4[CH:27]=[CH:26][NH:25][C:21]=4[N:22]=[CH:23][N:24]=3)[CH2:10][CH2:9]2)=[CH:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
C-[4-(4-chlorobenzyl)piperidin-4-yl]methyl amine hydrochloride
Quantity
0.063 g
Type
reactant
Smiles
Cl.ClC1=CC=C(CC2(CCNCC2)CN)C=C1
Name
Quantity
0.031 g
Type
reactant
Smiles
ClC=1C2=C(N=CN1)NC=C2
Name
Quantity
0.14 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentration and purification by SCX-2 Isolute column (2 g)
WASH
Type
WASH
Details
eluting with 1M NH3/MeOH

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(CC2(CCN(CC2)C=2C3=C(N=CN2)NC=C3)CN)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.04 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 55.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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